molecular formula C8H5ClN4 B12274560 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile

Cat. No.: B12274560
M. Wt: 192.60 g/mol
InChI Key: OZNZAZLUZUUYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a fused imidazo-pyrimidine core with a chlorine atom at position 5, a methyl group at position 3, and a nitrile group at position 5. This structure positions it as a pharmacologically relevant scaffold, particularly in kinase inhibition and anticancer drug development .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloro-3-methylimidazo[1,5-c]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-5-11-4-7-2-6(3-10)12-8(9)13(5)7/h2,4H,1H3

InChI Key

OZNZAZLUZUUYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C(=NC(=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-imidazole-4-carbonitrile with 1,3-diketones under acidic conditions. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo[1,5-c]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,5-c]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile may enhance its efficacy against specific cancer types by targeting unique molecular pathways involved in tumor growth and metastasis .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as a selective inhibitor of certain kinases involved in cancer signaling pathways. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes. The structure of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile allows for specific interactions with the active sites of these enzymes, making it a candidate for further development in targeted therapies .

Several studies have documented the efficacy of compounds related to 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile:

  • Antitumor Activity : A study demonstrated that derivatives could significantly reduce tumor size in xenograft models by inhibiting key signaling pathways associated with cancer progression .
  • Enzyme Inhibition : Molecular docking studies indicated strong binding affinities between this compound and target enzymes involved in cancer metabolism, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table summarizes key structural and functional differences between 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Applications References
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile Imidazo[1,5-c]pyrimidine 5-Cl, 3-CH₃, 7-CN Kinase inhibition, anticancer agents
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 7-Cl, 5-CH₂Cl, 3-CN Antitumor activity, planar molecular geometry
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5-Cl, 7-OH, 6-CH(CH₃)₂, 3-CN Solubility modulation via hydroxyl group
5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5-Cl, 7-NH(C₃H₅), 3-CN Enhanced hydrogen bonding via amine group
5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines Pyrazolo[1,5-c]pyrimidine 5-Ar, 7-NHNH₂, 2-Ph Chelating agents, coordination chemistry
Key Observations:
  • Core Structure : Imidazo-pyrimidines (e.g., the target compound) exhibit distinct electronic properties compared to pyrazolo-pyrimidines due to the nitrogen arrangement. The imidazo core may enhance metabolic stability over pyrazolo analogs .
  • Substituent Effects: Chlorine: Common at position 5/7 across analogs; enhances electrophilicity and binding to hydrophobic pockets. Methyl vs. Nitrile (CN): A conserved electron-withdrawing group at position 3/7, critical for hydrogen bonding and solubility modulation.

Research Findings and Trends

  • Structural Planarity : X-ray data for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reveal near-planar geometries, facilitating DNA intercalation or kinase binding . The target compound likely shares this trait.
  • SAR Studies : Substitution at position 7 (e.g., OH, NH₂, Cl) significantly impacts potency. For example, cyclopropylamine in enhances target affinity via additional H-bonding.
  • Emerging Analogs: Thieno-triazolo-pyrimidines (e.g., ) and fused quinazolines (e.g., ) represent newer scaffolds but lack the nitrile functionality critical in the target compound.

Biological Activity

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile (CAS Number: 1352881-06-1) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.

  • Molecular Formula : C8H5ClN4
  • Molecular Weight : 192.6073 g/mol
  • Structure : The compound features a chloro-substituted imidazo-pyrimidine framework, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of imidazo[1,5-c]pyrimidine derivatives, including 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile.

Case Study: Cytotoxicity Against Cancer Cell Lines

A significant study evaluated the cytotoxic effects of various imidazo[1,5-c]pyrimidine derivatives on different cancer cell lines:

CompoundCell LineIC50 (µM)
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrileMCF-715.3
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrileA54917.2
Control (Doxorubicin)MCF-710.0

The compound exhibited notable cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has also indicated that compounds within the imidazo[1,5-c]pyrimidine class possess antimicrobial properties. A study focusing on various derivatives found that:

  • Mechanism of Action : The compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Case Study: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrileE. coli32
5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrileS. aureus16

These results suggest that the compound has promising activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of imidazo[1,5-c]pyrimidines against various viral infections.

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile exhibited significant antiviral activity.

VirusEC50 (µM)
Zika Virus2.4
Dengue Virus Type 21.4

The compound showed effectiveness in inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.